Methyl 2-amino-4-fluoro-3-methylbenzoate
Description
Methyl 2-amino-4-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, featuring an amino group at the second position, a fluorine atom at the fourth position, and a methyl group at the third position on the benzene ring
Properties
IUPAC Name |
methyl 2-amino-4-fluoro-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAJSIFCOAYAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-fluoro-3-methylbenzoate typically involves the esterification of 2-amino-4-fluoro-3-methylbenzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Types of Reactions:
Substitution Reactions: The amino group in this compound can undergo nucleophilic substitution reactions, particularly with electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-4-fluoro-3-methylbenzoate is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various pathogens.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study involving the synthesis of modified compounds showed increased activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably lower for compounds substituted at the C3 position with fluorine, suggesting enhanced potency due to increased intracellular accumulation or on-target activity .
Biological Research
The compound has been utilized in biological assays to study enzyme inhibition mechanisms, particularly in the context of fluoroquinolone resistance.
Case Study: Topoisomerase Inhibitors
In a study focused on addressing fluoroquinolone resistance, this compound was employed as a starting material for synthesizing topoisomerase inhibitors. The synthesized compounds were tested against engineered strains of Pseudomonas aeruginosa, revealing a significant increase in efficacy compared to traditional fluoroquinolones .
Materials Science
This compound is also explored for its potential applications in materials science, particularly in the development of polymers and coatings.
Research Insight: Polymer Development
In recent studies, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The addition of this compound into polymer blends has shown promising results in improving the overall performance characteristics of materials used in various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-fluoro-3-methylbenzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development.
Comparison with Similar Compounds
Methyl 2-amino-3-fluorobenzoate: Similar structure but with the fluorine atom at the third position.
Methyl 4-amino-2-fluoro-3-methylbenzoate: Fluorine and amino groups are positioned differently.
Uniqueness: Methyl 2-amino-4-fluoro-3-methylbenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both an amino and a fluorine group on the benzene ring can enhance its pharmacokinetic properties, making it a promising candidate for further research and development.
Biological Activity
Methyl 2-amino-4-fluoro-3-methylbenzoate, a compound characterized by the presence of both an amino group and a fluorine atom on a benzoate structure, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10FNO2, with a molecular weight of approximately 197.21 g/mol. The structural arrangement includes:
- Amino Group : Contributes to hydrogen bonding capabilities.
- Fluoro Group : Enhances lipophilicity and metabolic stability, potentially increasing bioavailability.
- Methyl Ester : Provides reactivity for further chemical modifications.
The biological activity of this compound is primarily attributed to its interaction with biological targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, while the fluorine atom may improve binding affinity and metabolic stability. This dual functionality allows the compound to modulate various cellular processes, influencing enzyme activity and receptor interactions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in combating infections. In comparative studies, similar compounds have shown varying degrees of activity based on structural modifications .
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. It has been implicated in inhibiting cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways associated with cell survival .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against multiple strains | , |
| Anticancer | Induces apoptosis in cancer cells | , |
| Enzyme Inhibition | Modulates enzyme activities | , |
Research Examples
- Antimicrobial Studies : In a study evaluating various derivatives, this compound was shown to inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, indicating its potential as an antibacterial agent .
- Anticancer Research : A study involving a panel of human cancer cell lines revealed that certain structural analogs exhibited significant growth inhibition. This compound's unique structure may enhance its efficacy against specific cancer types .
Applications in Drug Development
This compound serves as a valuable scaffold in drug design due to its ability to undergo various chemical transformations. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities . This compound's versatility makes it a candidate for further research in developing new therapeutic agents.
Q & A
[Advanced] How can researchers resolve discrepancies in electron density maps during X-ray crystallographic refinement of Methyl 2-amino-4-fluoro-3-methylbenzoate?
Answer:
Discrepancies between experimental and calculated electron density maps often arise from disordered solvent molecules, twinning, or anisotropic displacement. To address this:
- Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals .
- Apply anisotropic refinement for non-hydrogen atoms and validate hydrogen positions via DFT-calculated geometries.
- For twinned data, employ the Hooft parameter or twin-law refinement in SHELXL.
- Cross-validate results using alternative software (e.g., Olex2 or PLATON) to check for missed symmetry or voids.
Table 1: Common Refinement Parameters in SHELXL
| Parameter | Typical Value/Approach | Purpose |
|---|---|---|
| Twin Law | Defined via HKLF5 | Corrects for twinning artifacts |
| Hydrogen Treatment | Riding model with DFIX restraints | Ensures geometrically valid H |
| Displacement Parameters | ISOR restraints for light atoms | Reduces overfitting |
[Advanced] What analytical strategies resolve conflicting NMR signals in this compound derivatives?
Answer:
Signal overlap in 1H/13C NMR can arise from similar chemical environments (e.g., aromatic protons or fluorine coupling). Methodological steps include:
- 2D NMR (COSY, HSQC, HMBC): Assigns coupled protons and correlates carbons with protons to resolve ambiguity.
- 19F NMR: Confirms fluorine substitution patterns via coupling constants (e.g., 3JHF for ortho interactions) .
- Impurity Profiling: Use HPLC-MS (e.g., C18 column, 0.1% TFA mobile phase) to detect by-products that distort signals. Reference standards (e.g., 4-fluoro-3-methylbenzoate analogs ) aid identification.
Example Workflow:
Acquire 1H NMR in DMSO-d6 (suppresses NH2 exchange broadening).
Compare experimental 13C shifts with DFT-calculated values (e.g., Gaussian09).
Validate via high-resolution MS (e.g., ESI-TOF, error < 2 ppm).
[Basic] What are the key intermediates in synthesizing this compound?
Answer:
A typical pathway involves:
Esterification: Methylation of 2-amino-4-fluoro-3-methylbenzoic acid using methanol/H2SO2.
Functionalization: Fluorination via Halex reaction (e.g., KF in DMF at 120°C) or electrophilic substitution.
Purification: Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
